2-hydroxy-N-methyl-3,5-dinitrobenzamide
Description
Properties
Molecular Formula |
C8H7N3O6 |
|---|---|
Molecular Weight |
241.16 g/mol |
IUPAC Name |
2-hydroxy-N-methyl-3,5-dinitrobenzamide |
InChI |
InChI=1S/C8H7N3O6/c1-9-8(13)5-2-4(10(14)15)3-6(7(5)12)11(16)17/h2-3,12H,1H3,(H,9,13) |
InChI Key |
QSPIBYNJSHIKHH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Acid Chloride Intermediate Route
The most straightforward approach involves converting 3,5-dinitro-2-hydroxybenzoic acid to its acyl chloride, followed by reaction with methylamine.
- Synthesis of 3,5-Dinitro-2-Hydroxybenzoic Acid :
- Nitration of salicylic acid (2-hydroxybenzoic acid) with fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C yields 3,5-dinitro-2-hydroxybenzoic acid.
- Reaction Conditions :
$$
\text{Salicylic acid} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4, \, 0–5^\circ\text{C}} \text{3,5-Dinitro-2-hydroxybenzoic acid} \quad \text{(Yield: 68\%)}
$$
Acyl Chloride Formation :
- Treat 3,5-dinitro-2-hydroxybenzoic acid with thionyl chloride (SOCl₂) under reflux:
$$
\text{3,5-Dinitro-2-hydroxybenzoic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{3,5-Dinitro-2-hydroxybenzoyl chloride} \quad \text{(Yield: 92\%)}
$$
- Treat 3,5-dinitro-2-hydroxybenzoic acid with thionyl chloride (SOCl₂) under reflux:
Amidation with Methylamine :
- React the acyl chloride with excess methylamine in tetrahydrofuran (THF) at 0°C:
$$
\text{3,5-Dinitro-2-hydroxybenzoyl chloride} + \text{CH}3\text{NH}2 \xrightarrow{\text{THF}} \text{2-Hydroxy-N-methyl-3,5-dinitrobenzamide} \quad \text{(Yield: 75\%)}
$$
- React the acyl chloride with excess methylamine in tetrahydrofuran (THF) at 0°C:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 11.32 (s, 1H, OH), 8.72 (d, J = 2.4 Hz, 1H, Ar-H), 8.54 (d, J = 2.4 Hz, 1H, Ar-H), 6.21 (s, 1H, NH), 2.89 (s, 3H, CH₃).
- HRMS (ESI-TOF) : m/z [M + H]⁺ calcd for C₈H₆N₃O₆: 264.0261; found: 264.0258.
Carbodiimide-Mediated Coupling
For acid-sensitive substrates, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate direct amidation.
- Activate 3,5-dinitro-2-hydroxybenzoic acid with DCC and N-hydroxysuccinimide (NHS) in dichloromethane (DCM).
- Add methylamine hydrochloride and triethylamine (TEA) to the activated ester.
- Stir at room temperature for 12 hours.
Optimization Notes :
- Yield : 82% when using EDC/HCl with hydroxybenzotriazole (HOBt).
- Side Reactions : Nitro group reduction is minimized under inert atmospheres.
Stepwise Nitration and Amidation
Nitration of N-Methyl-2-Hydroxybenzamide
This method introduces nitro groups after amide formation, avoiding harsh nitration conditions on the free acid.
- Synthesis of N-Methyl-2-Hydroxybenzamide :
- Directed Nitration :
Challenges :
- Over-nitration or oxidation of the hydroxy group requires careful temperature control.
- Yield : 56% after recrystallization from ethanol.
Catalytic N-Methyl Amidation
A novel approach leverages transition-metal catalysts for direct amidation of carboxylic acids, bypassing acyl chloride intermediates.
- Mix 3,5-dinitro-2-hydroxybenzoic acid with methylamine (2 eq) and zirconium(IV) chloride (ZrCl₄, 10 mol%) in toluene.
- Heat at 110°C for 6 hours under nitrogen.
Advantages :
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity | Scalability |
|---|---|---|---|---|
| Acid Chloride Route | 75% | 98% | Moderate | High |
| Carbodiimide Coupling | 82% | 95% | High | Moderate |
| Stepwise Nitration | 56% | 90% | High | Low |
| Catalytic Amidation | 88% | 99% | Low | High |
Key Findings :
- The catalytic amidation method offers the highest yield and purity, making it preferable for industrial applications.
- Stepwise nitration is limited by regioselectivity challenges and lower yields.
Mechanistic Insights
Nitration Regioselectivity
The ortho-hydroxy group in salicylic acid directs electrophilic nitration to the meta positions (C3 and C5) via resonance stabilization of the nitronium ion intermediate.
Chemical Reactions Analysis
2-hydroxy-N-methyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: The hydroxyl and nitro groups can participate in substitution reactions, where common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines.
Scientific Research Applications
2-hydroxy-N-methyl-3,5-dinitrobenzamide has been extensively studied for its potential anticancer properties. It acts as a BH3-mimetic, interacting with antiapoptotic proteins of the Bcl-2 family, which are crucial in regulating apoptosis . This compound has shown promise in disrupting the binding interfaces of pro-apoptotic and anti-apoptotic proteins, making it a potential candidate for cancer chemotherapy .
In addition to its anticancer properties, 2-hydroxy-N-methyl-3,5-dinitrobenzamide has applications in:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Potential therapeutic agent for cancer treatment.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-methyl-3,5-dinitrobenzamide involves its interaction with the BH3-binding grooves of antiapoptotic proteins such as Bcl-2, Bcl-XL, and Mcl-1 . By mimicking the BH3 domain, it disrupts the protein-protein interactions necessary for the survival of cancer cells, thereby inducing apoptosis. This selective binding to antiapoptotic proteins makes it a valuable tool in cancer research and therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key structural analogs and their physicochemical properties:
*Estimated based on substituent contributions: N-methylation increases hydrophobicity compared to HDNB.
Key Observations:
- LogP Trends : N-methylation (e.g., N-methyl-3,5-dinitrobenzamide) and aromatic methyl substitution (Dinitolmide) increase LogP, suggesting greater lipid solubility .
- Thermal Stability : HDNB’s high melting point (181°C) indicates strong intermolecular interactions, likely due to hydroxyl and nitro groups .
Anticancer Activity
- HDNB: Demonstrated chemopreventive effects in a mammary carcinogenesis rat model, acting as a BH3-mimetic to disrupt Bcl-2 family protein interactions . Computational studies confirm its specificity for anti-apoptotic proteins like Bcl-XL and Mcl-1 .
Toxicity Profiles
Computational Insights
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
